3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both imidazole and triazole rings, along with a trifluoromethyl group attached to a pyridine ring. This unique structure imparts the compound with distinctive chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure consistent quality and efficiency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and triazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity and applications.
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine:
Uniqueness
The presence of both imidazole and triazole rings, along with the trifluoromethyl group, makes 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine unique. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-imidazol-1-yl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6/c12-11(13,14)7-3-8(20-2-1-15-6-20)9(16-4-7)10-17-5-18-19-10/h1-6H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLLBHWVAXDBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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